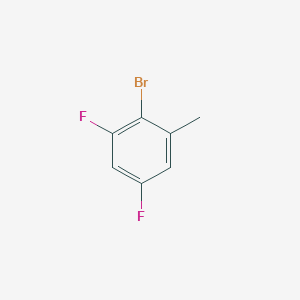
2-Bromo-1,5-difluoro-3-methylbenzene
Overview
Description
2-Bromo-1,5-difluoro-3-methylbenzene is a useful research compound. Its molecular formula is C7H5BrF2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Bromo-1,5-difluoro-3-methylbenzene (C₇H₅BrF₂) is an aromatic compound characterized by its unique substitution pattern, which includes bromine and fluorine atoms. This structure imparts distinct chemical properties that are of interest in various scientific fields, particularly in medicinal chemistry and biological research. The compound is being explored for its potential biological activities, including interactions with enzymes and receptors, which could lead to applications in drug development.
The following table summarizes the key chemical properties of this compound:
| Property | Value |
|---|---|
| Chemical Formula | C₇H₅BrF₂ |
| Molecular Weight | 207.02 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 59146270 |
| SMILES | CC1=CC(=CC(=C1Br)F)F |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and fluorine atoms enhances the compound's binding affinity to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biochemical effects depending on the specific target involved .
Potential Biological Targets
Research indicates that compounds with similar structures often exhibit activity against:
- Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity, affecting signaling pathways related to various physiological processes.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of fluorinated compounds, including those similar to this compound. For example:
- Anticancer Activity : A study demonstrated that fluorinated benzene derivatives can enhance the potency of anticancer drugs by improving their pharmacokinetic properties and targeting capabilities .
- Anti-inflammatory Properties : Another investigation revealed that certain halogenated compounds exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests a potential role for this compound in developing anti-inflammatory agents.
Comparative Analysis
The following table compares this compound with other structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| This compound | C₇H₅BrF₂ | Potential enzyme modulation |
| 3-Fluoro-4-bromobenzene | C₇H₄BrF | Anticancer activity |
| 4-Bromo-2-fluorotoluene | C₇H₇BrF | Anti-inflammatory effects |
Properties
IUPAC Name |
2-bromo-1,5-difluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDCMWWKXLOYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















